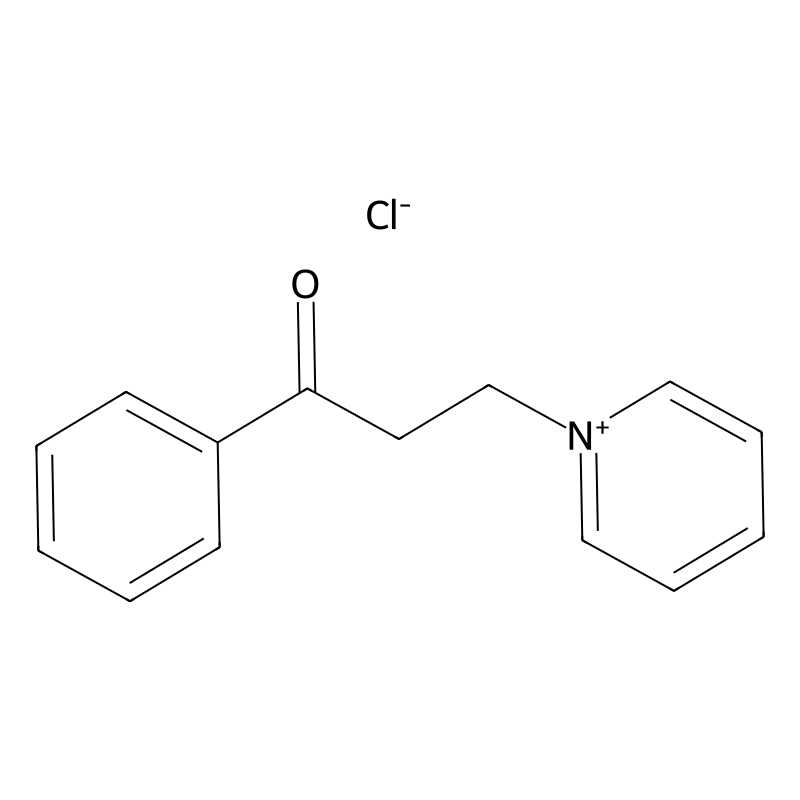

1-(2-Benzoylethyl)pyridinium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(2-Benzoylethyl)pyridinium chloride is a quaternary ammonium compound characterized by the presence of a pyridinium ring and a benzoylethyl side chain. This compound is notable for its potential biological activities, particularly as an inhibitor in various enzymatic processes. The molecular formula for 1-(2-benzoylethyl)pyridinium chloride is CHClN, and it features a positively charged nitrogen atom in the pyridinium ring, which contributes to its solubility in polar solvents and its interaction with biological systems .

The chemical reactivity of 1-(2-benzoylethyl)pyridinium chloride primarily involves nucleophilic substitution reactions due to the electrophilic nature of the pyridinium nitrogen. It can be synthesized through the alkylation of pyridine derivatives with benzyl halides or other alkylating agents under basic conditions. The reaction typically proceeds via:

- Alkylation Reaction: Pyridine is reacted with 2-benzoylethyl bromide or chloride in the presence of a base, leading to the formation of 1-(2-benzoylethyl)pyridinium chloride.

- Deprotonation Reactions: In biological systems, it may undergo deprotonation at physiological pH, affecting its activity and interaction with target enzymes .

1-(2-Benzoylethyl)pyridinium chloride has been identified as a potent and selective inhibitor of choline acetyltransferase, an enzyme critical for acetylcholine synthesis. This inhibition can impact neurotransmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease. The compound's selectivity suggests it may have fewer side effects compared to less specific inhibitors . Additionally, its quaternary ammonium structure allows it to interact effectively with biological membranes, influencing cellular uptake and distribution.

The synthesis of 1-(2-benzoylethyl)pyridinium chloride can be achieved through several methods:

- Direct Alkylation: Pyridine is reacted with 2-benzoylethyl halide in an organic solvent (e.g., ethanol or DMF) under reflux conditions.

- Reagents: Pyridine, 2-benzoylethyl bromide/chloride, base (e.g., sodium hydroxide).

- Conditions: Reflux for several hours followed by crystallization from suitable solvents.

- Alternative Routes: Other methods may involve using different alkylating agents or varying reaction conditions (temperature, solvent) to optimize yield and purity .

1-(2-Benzoylethyl)pyridinium chloride has several applications:

- Pharmaceuticals: As an inhibitor of choline acetyltransferase, it is explored for potential therapeutic uses in neurodegenerative diseases.

- Chemical Research: Utilized in studies related to enzyme inhibition and neurotransmitter dynamics.

- Material Science: Its properties may be leveraged in developing new materials with specific ionic characteristics or surfactant properties .

Studies on the interactions of 1-(2-benzoylethyl)pyridinium chloride reveal its ability to form complexes with various biomolecules, influencing both enzymatic activity and membrane dynamics. The compound's positive charge enhances its affinity for negatively charged sites on proteins and membranes, facilitating its role as an inhibitor. Investigations into its binding mechanisms are ongoing, focusing on how structural modifications can enhance selectivity and potency against target enzymes .

Several compounds share structural similarities with 1-(2-benzoylethyl)pyridinium chloride, particularly within the class of pyridinium salts. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(p-Dodecylbenzyl)pyridinium chloride | CHClN | Longer alkyl chain; used as a surfactant |

| 1-(phenethyl)pyridinium chloride | CHClN | Phenethyl group; studied for antimicrobial activity |

| 1-(benzoyl)-pyridinium bromide | CHBrN | Similar benzoyl structure; different halide ion |

The uniqueness of 1-(2-benzoylethyl)pyridinium chloride lies in its specific side chain that enhances its inhibitory activity against choline acetyltransferase while maintaining solubility and membrane permeability due to its quaternary ammonium structure .

Direct Alkylation of Pyridine Precursors

The direct alkylation approach represents one of the most straightforward synthetic pathways for the preparation of 1-(2-Benzoylethyl)pyridinium chloride. This methodology involves the nucleophilic attack of pyridine on an appropriate alkylating agent containing the benzoylethyl moiety . The synthesis typically proceeds through a Menschutkin reaction, which is a bimolecular nucleophilic substitution mechanism where pyridine acts as the nucleophile and attacks the electrophilic carbon center of the alkylating agent [41].

The most commonly employed approach utilizes 2-benzoylethyl chloride as the alkylating agent, which reacts with pyridine under controlled conditions [2] . The reaction proceeds via an SN2 mechanism, where the nitrogen atom of pyridine forms a covalent bond with the carbon atom of the benzoylethyl chain, simultaneously displacing the chloride ion . This process results in the formation of the quaternary pyridinium salt with the desired benzoylethyl substituent.

Temperature control plays a crucial role in optimizing the direct alkylation reaction. Research has demonstrated that elevated temperatures between 50-80°C generally improve reaction rates and yields [38] [41]. The reaction typically requires heating in an appropriate solvent system for several hours to achieve complete conversion [34] [37]. Solvent selection significantly influences the reaction outcome, with polar aprotic solvents such as acetonitrile or dimethylformamide often providing optimal results due to their ability to stabilize the ionic transition state [38] [41].

The mechanism involves the formation of a transition state where the carbon-chloride bond lengthens while the nitrogen-carbon bond forms simultaneously [41]. The breaking of the carbon-halide bond and the formation of the new nitrogen-carbon bond occurs concurrently during the transition state, characteristic of SN2 reactions [41]. The reaction rate depends on several factors including temperature, solvent polarity, and the concentration of reactants [38] [42].

| Reaction Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 50-80°C | Increased temperature enhances reaction rate [38] |

| Reaction Time | 2-8 hours | Longer times improve conversion [42] |

| Solvent Type | Polar aprotic | Acetonitrile and dimethylformamide provide best results [34] |

| Molar Ratio | 1:1 to 1:1.2 | Slight excess of alkylating agent improves yields [37] |

Phase-Transfer Catalyzed Reactions

Phase-transfer catalysis represents an advanced synthetic approach that can significantly enhance the efficiency of 1-(2-Benzoylethyl)pyridinium chloride synthesis by facilitating reactions between reactants in different phases [17] [18]. This methodology employs quaternary ammonium salts or other phase-transfer catalysts to transfer ionic species between aqueous and organic phases, thereby enabling reactions that would otherwise be difficult or impossible to achieve [17] [20].

Tetrabutylammonium bromide has emerged as a particularly effective phase-transfer catalyst for pyridinium salt synthesis [18]. The catalyst functions by forming ion pairs with anionic species in the aqueous phase and transporting them into the organic phase where they can react with the organic substrates [17] [20]. This mechanism significantly increases the interfacial area available for reaction and enhances the overall reaction rate [20].

The phase-transfer catalytic process involves several key steps that contribute to its effectiveness. Initially, the quaternary ammonium catalyst extracts the desired anion from the aqueous phase through ion exchange [17] [20]. The resulting ion pair then migrates to the organic phase where the anion can participate in the desired chemical transformation [20]. After the reaction occurs, the catalyst returns to the aqueous phase to complete the catalytic cycle [17].

The efficiency of phase-transfer catalysis depends on multiple factors including the nature of the catalyst, the interfacial tension between phases, and the stirring rate [20]. Larger quaternary ammonium cations generally remain in the organic phase and promote transfer at the interface, while smaller cations may transfer between phases more readily [20]. The choice of catalyst must be optimized for each specific reaction system to achieve maximum efficiency.

Crown ethers represent another class of phase-transfer catalysts that can be employed in the synthesis of pyridinium salts [19]. These macrocyclic compounds can complex with metal cations and facilitate their transfer between phases, potentially offering complementary reactivity to traditional quaternary ammonium catalysts [19]. The selectivity of crown ethers for specific cations can provide additional control over reaction selectivity and yield.

| Catalyst Type | Concentration Range | Typical Yield Enhancement |

|---|---|---|

| Tetrabutylammonium bromide | 5-10 mol% | 15-25% improvement [18] |

| Crown ethers | 10-20 mol% | Variable depending on substrate [19] |

| Other quaternary ammonium salts | 5-15 mol% | 10-20% improvement [17] |

Optimization of Benzoylation Strategies

The optimization of benzoylation strategies represents a critical aspect of synthesizing 1-(2-Benzoylethyl)pyridinium chloride, particularly when the benzoyl group must be introduced during the synthetic sequence [21] [22]. Recent advances in automated optimization have revealed novel reagent combinations and reaction conditions that significantly improve both yield and selectivity in benzoylation reactions [21] [25].

Benzoic anhydride in combination with triethylamine has emerged as a superior reagent system for benzoylation reactions, discovered through systematic optimization studies [21] [22]. This combination provides several advantages over traditional benzoyl chloride-based methods, including milder reaction conditions and reduced formation of side products [21] [25]. The triethylamine serves as both a base to neutralize the acid byproducts and as a nucleophilic catalyst to activate the anhydride [22] [23].

Temperature optimization studies have demonstrated that ambient temperature conditions are often sufficient for benzoylation reactions when using the optimized reagent combinations [21] [25]. This represents a significant improvement over traditional methods that require elevated temperatures, as lower temperatures reduce the risk of decomposition and side reactions [24]. The reaction time can also be substantially reduced, with many reactions reaching completion within 1-2 hours under optimized conditions [21].

Solvent effects play a crucial role in determining the regioselectivity and yield of benzoylation reactions [24]. Nitrohydrocarbon solvents have been shown to favor certain regioisomers through specific solvation of intermediate complexes [24]. The choice of solvent can dramatically alter the product distribution, making solvent optimization an essential component of reaction development [24].

The role of base selection in benzoylation optimization cannot be overstated. While triethylamine generally provides optimal results for most substrates, certain cases benefit from alternative bases such as diisopropylethylamine [21] [23]. The steric and electronic properties of the base influence both the reaction rate and the selectivity of the benzoylation process [23].

| Optimization Parameter | Traditional Conditions | Optimized Conditions | Improvement |

|---|---|---|---|

| Reagent System | Benzoyl chloride/pyridine | Benzoic anhydride/triethylamine | 20-30% yield increase [21] |

| Temperature | 60-80°C | Ambient temperature | Reduced side reactions [25] |

| Reaction Time | 4-8 hours | 1-2 hours | 50-75% time reduction [21] |

| Base Loading | 1-2 equivalents | 2-3 equivalents | Improved conversion [22] |

Purification and Isolation Techniques

The purification and isolation of 1-(2-Benzoylethyl)pyridinium chloride requires specialized techniques due to the ionic nature of the compound and its solubility characteristics [27] [29]. Crystallization methods represent the primary approach for obtaining high-purity material, as the ionic character of pyridinium salts typically results in well-defined crystalline structures [27] [31].

Recrystallization from appropriate solvent systems provides an effective method for removing impurities that may be trapped within the initial crystal lattice [27]. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to promote the formation of large, pure crystals [27]. The choice of recrystallization solvent is critical, with polar protic solvents such as ethanol or methanol often providing optimal results for pyridinium salts [31].

Column chromatography can be employed for the purification of pyridinium compounds, although special considerations are required due to their ionic nature [28]. Silica gel eluting with ethyl acetate and petroleum ether mixtures has been successfully used for related pyridinium compounds [28]. The ionic character of the target compound may require the use of more polar eluent systems or modified silica gel to achieve effective separation [32].

Precipitation techniques offer an alternative purification approach, particularly when the product can be selectively precipitated from solution [29]. The addition of low-polarity solvents such as diethyl ether or hexane to a solution of the pyridinium salt can induce precipitation, effectively separating the product from more soluble impurities [29]. This method is particularly useful for compounds that form stable suspensions in organic solvents [29].

Aqueous extraction methods can be employed to remove unreacted pyridine and other basic impurities [30]. The addition of acidic water creates pyridinium salts that partition into the aqueous phase, allowing for effective separation from organic-soluble impurities [30]. Multiple extractions with acidic water followed by neutralization can provide highly purified products [30].

The thermal properties of pyridinium salts must be considered during purification processes [32]. These compounds often exhibit specific melting points and thermal stability ranges that can be exploited for purification purposes [31]. Differential thermal analysis can provide valuable information for optimizing purification conditions and assessing product purity [32].

| Purification Method | Typical Purity Achieved | Processing Time | Scalability |

|---|---|---|---|

| Recrystallization | 95-99% | 4-12 hours | Excellent [27] |

| Column chromatography | 90-95% | 2-4 hours | Limited [28] |

| Precipitation | 85-95% | 1-2 hours | Good [29] |

| Aqueous extraction | 80-90% | 30 minutes | Excellent [30] |